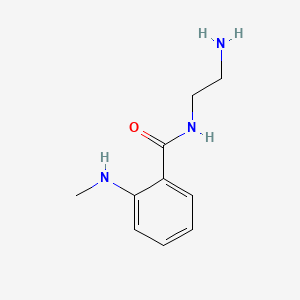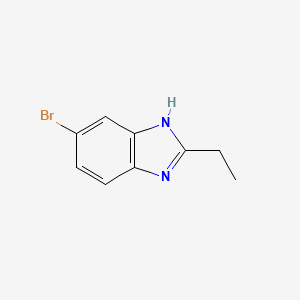![molecular formula C36H34Cl2NiO6S4-4 B599684 Bis[1-(2-chlorophenyl)-2-[3-methoxy-4-(2-methoxyethoxy)phenyl]-1,2-ethenedithiolato(2-)-S,S']nickel CAS No. 139562-87-1](/img/structure/B599684.png)
Bis[1-(2-chlorophenyl)-2-[3-methoxy-4-(2-methoxyethoxy)phenyl]-1,2-ethenedithiolato(2-)-S,S']nickel
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[1-(2-chlorophenyl)-2-[3-methoxy-4-(2-methoxyethoxy)phenyl]-1,2-ethenedithiolato(2-)-S,S’]nickel is a complex organometallic compound It is characterized by the presence of nickel coordinated with two dithiolene ligands, each containing a chlorophenyl and a methoxyethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[1-(2-chlorophenyl)-2-[3-methoxy-4-(2-methoxyethoxy)phenyl]-1,2-ethenedithiolato(2-)-S,S’]nickel typically involves the reaction of nickel salts with dithiolene ligands. One common method involves the use of nickel(II) chloride and the corresponding dithiolene ligand in a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation of the nickel center.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Bis[1-(2-chlorophenyl)-2-[3-methoxy-4-(2-methoxyethoxy)phenyl]-1,2-ethenedithiolato(2-)-S,S’]nickel can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species, often involving the nickel center.
Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange can be facilitated by using excess of the incoming ligand and appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nickel(III) species, while reduction could produce nickel(I) species. Substitution reactions result in the formation of new nickel complexes with different ligands.
Scientific Research Applications
Bis[1-(2-chlorophenyl)-2-[3-methoxy-4-(2-methoxyethoxy)phenyl]-1,2-ethenedithiolato(2-)-S,S’]nickel has several scientific research applications:
Chemistry: It is used as a model compound to study the electronic properties of nickel-dithiolene complexes.
Biology: Research is ongoing to explore its potential as a catalyst in biological systems.
Medicine: There is interest in its potential use in medicinal chemistry, particularly in the development of new therapeutic agents.
Industry: The compound’s unique electronic properties make it a candidate for use in electronic devices and materials science.
Mechanism of Action
The mechanism by which Bis[1-(2-chlorophenyl)-2-[3-methoxy-4-(2-methoxyethoxy)phenyl]-1,2-ethenedithiolato(2-)-S,S’]nickel exerts its effects involves coordination chemistry and electron transfer processes. The nickel center can undergo redox reactions, facilitating electron transfer in catalytic processes. The dithiolene ligands play a crucial role in stabilizing the nickel center and modulating its electronic properties.
Comparison with Similar Compounds
Similar Compounds
Bis(dithiolene)nickel complexes: These compounds share a similar coordination environment around the nickel center but may have different substituents on the dithiolene ligands.
Nickel(II) complexes with other ligands: These include nickel complexes with ligands such as bipyridine, phenanthroline, and porphyrins.
Uniqueness
Bis[1-(2-chlorophenyl)-2-[3-methoxy-4-(2-methoxyethoxy)phenyl]-1,2-ethenedithiolato(2-)-S,S’]nickel is unique due to the specific combination of chlorophenyl and methoxyethoxyphenyl groups on the dithiolene ligands
Properties
IUPAC Name |
(Z)-1-(2-chlorophenyl)-2-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethene-1,2-dithiolate;nickel |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H19ClO3S2.Ni/c2*1-20-9-10-22-15-8-7-12(11-16(15)21-2)17(23)18(24)13-5-3-4-6-14(13)19;/h2*3-8,11,23-24H,9-10H2,1-2H3;/p-4/b2*18-17-; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDTPXTCVYMLRAX-PTZSQULPSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C=C1)C(=C(C2=CC=CC=C2Cl)[S-])[S-])OC.COCCOC1=C(C=C(C=C1)C(=C(C2=CC=CC=C2Cl)[S-])[S-])OC.[Ni] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCOC1=C(C=C(C=C1)/C(=C(/[S-])\C2=CC=CC=C2Cl)/[S-])OC.COCCOC1=C(C=C(C=C1)/C(=C(/[S-])\C2=CC=CC=C2Cl)/[S-])OC.[Ni] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H34Cl2NiO6S4-4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
820.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
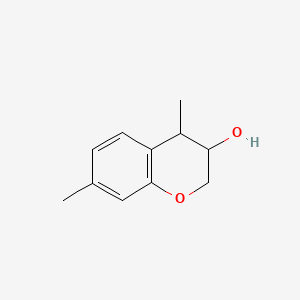
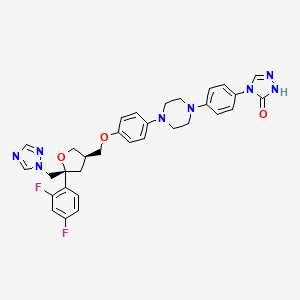
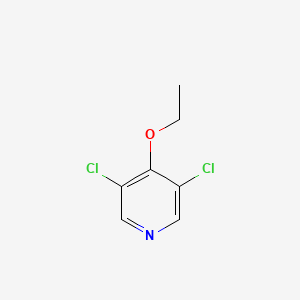
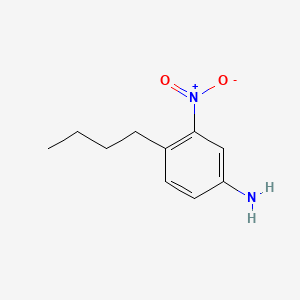
![4'-(Benzyloxy)-3-fluoro-[1,1'-biphenyl]-4-ol](/img/structure/B599612.png)
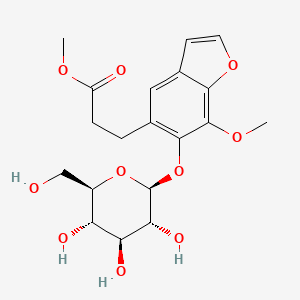
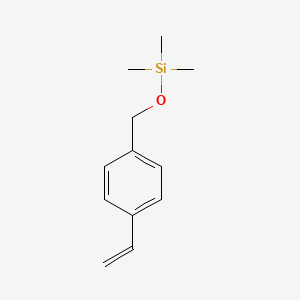
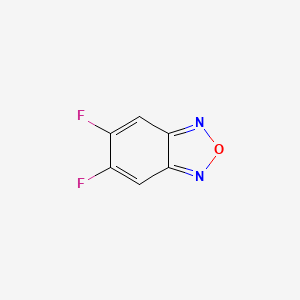
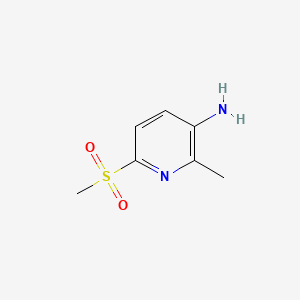
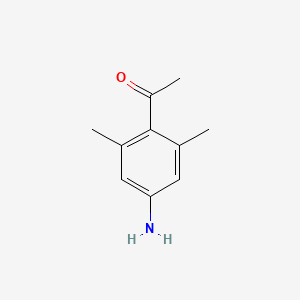
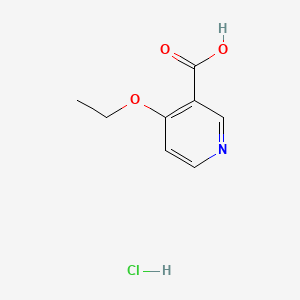
![Octahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B599622.png)
